2-[Benzo(b)thiophen-2-yl]-6-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Benzo(b)thiophen-2-yl]-6-fluorobenzoic acid is a compound that belongs to the class of heterocyclic aromatic compounds It features a benzothiophene ring system substituted with a fluorine atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Benzo(b)thiophen-2-yl]-6-fluorobenzoic acid typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via a palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction using carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzothiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-[Benzo(b)thiophen-2-yl]-6-fluorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It can serve as a probe in biological assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-[Benzo(b)thiophen-2-yl]-6-fluorobenzoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The benzothiophene core can interact with hydrophobic pockets in proteins, while the fluorine atom can enhance binding affinity through hydrogen bonding .
Comparison with Similar Compounds
2-[Benzo(b)thiophen-2-yl]benzoic acid: Lacks the fluorine atom, which may result in different binding affinities and biological activities.
6-Fluoro-2-naphthoic acid: Contains a similar fluorine substitution but lacks the benzothiophene core, leading to different chemical properties.
Uniqueness: 2-[Benzo(b)thiophen-2-yl]-6-fluorobenzoic acid is unique due to the combination of the benzothiophene core and the fluorine atom, which can enhance its chemical stability and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-(1-benzothiophen-2-yl)-6-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO2S/c16-11-6-3-5-10(14(11)15(17)18)13-8-9-4-1-2-7-12(9)19-13/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEAZZRDCSIDEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=C(C(=CC=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.